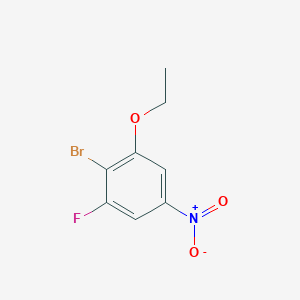

1-Bromo-2-ethoxy-6-fluoro-4-nitrobenzene

描述

1-Bromo-2-ethoxy-6-fluoro-4-nitrobenzene is a substituted aromatic compound featuring a benzene ring with four distinct functional groups: bromine (position 1), ethoxy (position 2), fluorine (position 6), and nitro (position 4). This arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

属性

IUPAC Name |

2-bromo-1-ethoxy-3-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-2-14-7-4-5(11(12)13)3-6(10)8(7)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBYHRPONCRTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Substituent Position and Functional Group Effects

1-Bromo-2-fluoro-4-nitrobenzene (CAS 185331-69-5)

- Structure : Bromine (1), fluorine (2), nitro (4).

- Key Differences : Lacks the ethoxy group at position 2, reducing steric bulk and electron-donating effects.

- Physical Properties : Solid state; density ≈1.808 g/cm³ (predicted) .

- Reactivity : Nitro group directs electrophilic substitution to meta positions (1 and 7), but bromine at position 1 blocks substitution there. The absence of ethoxy simplifies synthesis but limits solubility in polar solvents compared to the ethoxy-containing target compound.

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5)

- Structure : Bromine (1), fluorine (3), methoxy (2), nitro (4).

- Key Differences : Methoxy (smaller than ethoxy) and fluorine at position 3 alter electronic effects.

- Safety : Requires stringent handling (95% purity; immediate decontamination of exposed clothing) .

- Reactivity : Methoxy’s electron-donating nature enhances ring activation at ortho/para positions, but nitro and bromine dominate directing effects.

1-Bromo-4-fluorobenzene (CAS 460-00-4)

- Structure : Bromine (1), fluorine (4).

- Key Differences : Simpler structure lacking nitro and ethoxy groups.

- Physical Properties : Liquid (density 1.593 g/cm³; boiling point ~150°C) .

Physical and Chemical Properties

*Data inferred from structural analogs.

准备方法

Detailed Preparation Steps

Nitration

- Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) mixed in controlled ratios.

- Conditions: Low temperature (0–5°C) to prevent over-nitration and isomerization.

- Process: The aromatic precursor (often a bromo-ethoxy-fluorobenzene derivative) is treated with the nitrating mixture, introducing the nitro group at the desired position (para or ortho relative to directing groups).

- Notes: Temperature control and acid concentration are critical to avoid side reactions and ensure selective nitration.

Bromination

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents.

- Conditions: Typically carried out in organic solvents such as chloroform or acetic acid, at ambient or slightly elevated temperatures.

- Process: Bromination occurs at the position activated by existing substituents, often requiring protection of sensitive groups.

- Notes: The presence of electron-withdrawing groups (nitro, fluoro) influences the regioselectivity of bromination.

Fluorination

- Reagents: Fluoride sources such as KF or CsF, or fluorinating agents.

- Conditions: Fluorination is often performed by nucleophilic aromatic substitution (SNAr) on activated halogenated nitrobenzene intermediates.

- Process: For example, a diazonium salt intermediate can be generated from an amino precursor and then treated with fluoride ions to replace the diazonium group with fluorine.

- Notes: Avoidance of expensive fluorinating agents and use of alkali fluoride salts improves cost-effectiveness and scalability.

Ethoxylation

- Reagents: Ethanol or ethoxy reagents (e.g., ethyl halides or ethoxides).

- Conditions: Typically involves nucleophilic substitution or Williamson ether synthesis conditions.

- Process: The ethoxy group is introduced by substitution on a suitable leaving group position on the aromatic ring.

- Notes: Reaction conditions must prevent cleavage or rearrangement of other substituents.

Representative Synthetic Route Example

A plausible synthetic route for 1-bromo-2-ethoxy-6-fluoro-4-nitrobenzene based on literature and patent methodologies:

| Step | Starting Material / Intermediate | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | 2-Bromo-1-fluoro-4-ethoxybenzene | HNO₃/H₂SO₄ (0–5°C) | 1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene (nitration) |

| 2 | Above nitration product | Bromination with Br₂ or NBS | 1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene (if bromination precedes nitration, order may vary) |

| 3 | Amino derivative (from reduction of nitro) | Diazotization and fluorination with KF/CsF | Fluorinated nitrobenzene derivative |

| 4 | Final purification | Recrystallization or chromatography | Pure this compound |

Note: The exact order of bromination and nitration can vary depending on starting materials and desired regioselectivity.

Reaction Conditions and Optimization

| Reaction Step | Key Parameters | Optimization Notes |

|---|---|---|

| Nitration | Temperature: 0–5°C | Control temperature to avoid over-nitration and isomers. Use mixed acid ratio carefully. |

| Bromination | Solvent: chloroform/acetic acid | Protect ethoxy and fluoro groups to prevent side reactions. Use mild brominating agents. |

| Fluorination | Fluoride source: KF or CsF | Use aqueous fluoride under controlled addition to avoid side reactions. Avoid expensive fluorinating agents. |

| Ethoxylation | Base: NaH or K₂CO₃ | Use mild base to prevent cleavage; control temperature and solvent polarity. |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): To monitor reaction progress and completion.

- Recrystallization: Using ethanol/water mixtures to purify the final product.

- Column Chromatography: For separation of isomers and impurities.

- Spectroscopic Characterization: NMR, Mass Spectrometry (ESI-MS or EI-MS), and HPLC for purity and structure confirmation.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The use of cost-effective fluoride sources (KF, CsF) and avoidance of expensive fluorinating agents improves industrial feasibility.

- Careful control of nitration conditions prevents over-substitution and ensures regioselectivity critical for downstream reactions.

- The compound serves as an important intermediate in pharmaceutical and agrochemical syntheses, necessitating high purity and reproducibility in preparation.

- Multi-step synthesis requires optimization of reaction conditions to maximize yield and minimize by-products, with purification steps critical for quality.

常见问题

Q. What are the recommended synthetic pathways for 1-Bromo-2-ethoxy-6-fluoro-4-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

- Nitro Introduction : Nitration at the para position using mixed acid (HNO₃/H₂SO₄), leveraging the directing effects of existing substituents.

- Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the ortho position, guided by the ethoxy group's activating effect .

- Ethoxy and Fluoro Substituents : Ethoxylation via Williamson ether synthesis and fluorination using agents like DAST (diethylaminosulfur trifluoride).

- Optimization : Adjust reaction temperatures (e.g., 0–5°C for bromination to minimize side reactions) and solvent polarity (e.g., dichloromethane for nitro group stability) .

Q. Table 1: Reaction Condition Optimization

| Step | Reagents/Conditions | Key Variables to Optimize |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Acid concentration, time |

| Bromination | Br₂/FeBr₃, 0–5°C | Catalyst loading, solvent |

| Ethoxylation | NaOEt, ethanol, reflux | Base strength, reaction duration |

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substituent positions (e.g., deshielded protons near nitro/fluoro groups) .

- IR Spectroscopy : Identify key functional groups (e.g., nitro C-N stretch at ~1520 cm⁻¹, C-F stretch at ~1100 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS (expected [M]⁺ at m/z ≈ 274).

- HPLC/GC : Assess purity (>95% by area normalization) using C18 columns or non-polar GC phases .

Q. What are the primary reactivity patterns of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Reactivity is governed by substituent electronic effects:

- Nitro Group : Strongly deactivating (meta-directing), reduces NAS likelihood at the para position.

- Ethoxy Group : Activating (ortho/para-directing), enhances reactivity at positions 2 and 6.

- Fluorine : Weakly deactivating (ortho/para-directing), moderates reactivity.

Example: NAS at the bromine site (position 1) is feasible with strong nucleophiles (e.g., amines) under Pd-catalyzed coupling conditions .

Advanced Research Questions

Q. How can researchers address contradictory data regarding reaction yields when synthesizing derivatives of this compound?

- Methodological Answer : Apply systematic approaches to resolve discrepancies:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst type) and identify interactions affecting yield .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

- Statistical Analysis : Perform ANOVA on yield data to isolate significant factors (e.g., temperature vs. catalyst loading) .

Example: A study of Suzuki-Miyaura coupling derivatives showed 20% yield variation due to trace moisture; rigorous drying of reagents resolved this .

Q. What mechanistic insights can be gained from studying the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer : Investigate using computational and kinetic methods:

- DFT Calculations : Model transition states to predict regioselectivity (e.g., preferential coupling at bromine vs. fluorine sites) .

- Isotopic Labeling : Use ¹⁸O-labeled ethoxy groups to track electronic effects on reaction pathways.

- Kinetic Profiling : Compare activation energies for competing pathways (e.g., Pd-catalyzed vs. Cu-mediated coupling).

Example: A study on similar bromo-nitrobenzenes revealed that steric hindrance from the ethoxy group disfavors coupling at position 2 .

Q. What strategies are effective in utilizing this compound as a precursor for bioactive molecule synthesis, particularly in overcoming steric hindrance?

- Methodological Answer : Employ tailored synthetic strategies:

- Protecting Groups : Temporarily mask the ethoxy group (e.g., silylation) to direct reactions to sterically hindered positions.

- Microwave-Assisted Synthesis : Enhance reaction rates in sterically challenging substitutions (e.g., amination at position 6) .

- Directed Ortho-Metalation : Use directing groups (e.g., amides) to functionalize positions adjacent to bulky substituents.

Example: Derivatives of this compound were used to synthesize fluorinated benzimidazoles with antitumor activity by leveraging NAS at the bromine site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。